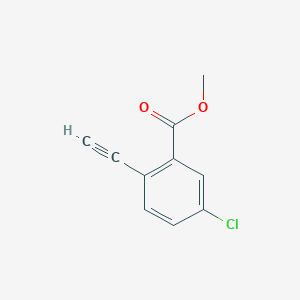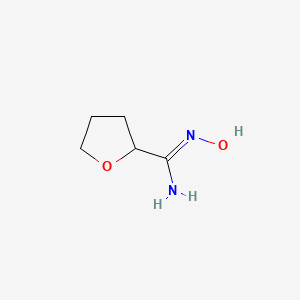![molecular formula C11H9Cl2N3O B1458210 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1443291-27-7](/img/structure/B1458210.png)
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MCT has a wide range of applications in scientific research. It is used as a reagent in the synthesis of biologically active compounds, such as antibiotics and antifungals. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, MCT has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
MCT is known to act as a proton acceptor, meaning that it can act as a Lewis acid. This property makes it useful for a variety of reactions, including the formation of carbon-carbon bonds. In addition, MCT can act as a nucleophile, meaning that it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
MCT has been studied for its potential effects on the human body. Studies have shown that MCT can act as an antioxidant, meaning that it can protect the body from oxidative damage caused by free radicals. In addition, MCT has been shown to possess anti-inflammatory properties, which may be beneficial for treating certain diseases. Finally, MCT has been shown to have antifungal and antibacterial activity, making it a potentially useful agent for treating infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCT has several advantages and limitations when used in laboratory experiments. One advantage is its low toxicity, meaning that it can be used in a variety of experiments without causing harm to the researcher. Additionally, MCT is relatively inexpensive, making it a cost-effective choice for research projects. On the other hand, MCT is not very stable in aqueous solutions, meaning that it must be stored and handled carefully. In addition, MCT is not soluble in water, making it difficult to use in aqueous-based experiments.
Direcciones Futuras
MCT has a wide range of potential applications, and there are several possible future directions for further research. One potential direction is to investigate the potential therapeutic effects of MCT, such as its antioxidant and anti-inflammatory properties. Additionally, further research could be conducted to explore the potential of MCT as a catalyst for organic synthesis. Finally, further research could be conducted to explore the potential of MCT as a reagent for the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIOHIKACGGSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161347 | |
| Record name | Ethanone, 1-[1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443291-27-7 | |
| Record name | Ethanone, 1-[1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)








![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)